Riccardin C
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Overview
Description
Riccardin C is a macrocyclic bis(bibenzyl) compound. It is a secondary metabolite isolated from various liverwort species, including the Siberian cowslip subspecies Primula veris subsp. macrocalyx, Reboulia hemisphaerica, and the Chinese liverwort Plagiochasma intermedium . This compound has garnered attention due to its unique structure and potential pharmacological activities.
Preparation Methods
Riccardin C can be synthesized through a one-pot tandem coupling method. This method involves linking four units through two Sonogashira coupling reactions and one Suzuki coupling reaction, followed by reduction and deprotection . The process is efficient as it does not require the purification of intermediate reaction mixtures. Additionally, the total synthesis of this compound has been achieved using an intramolecular nucleophilic aromatic substitution reaction of alpha-sulfinylfluorobenzene by an internal phenolate, providing the key 18-membered ring closure in excellent yield .
Chemical Reactions Analysis
Riccardin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions, including aromatic substitution, are critical for the formation of macrocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents for deprotection steps. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Riccardin C has several scientific research applications:
Chemistry: this compound is used as a model compound for studying macrocyclic bis(bibenzyl) structures and their synthesis.
Industry: The compound’s unique structure makes it a valuable target for synthetic organic chemistry research.
Mechanism of Action
Riccardin C exerts its effects by acting as a liver X-receptor alpha agonist and liver X-receptor beta antagonist . This mechanism enhances cholesterol efflux from cells and increases plasma high-density lipoprotein levels. The molecular targets involved in this pathway include liver X-receptors, which play a crucial role in regulating cholesterol homeostasis.
Comparison with Similar Compounds
Riccardin C is similar to other bis(bibenzyl) compounds such as marchantin A, marchantin C, marchantin M, and plagiochin E . These compounds share a similar macrocyclic bis(bibenzyl) structure and exhibit various biological activities. this compound is unique due to its specific mechanism of action involving liver X-receptors and its potential therapeutic applications in enhancing cholesterol efflux and increasing high-density lipoprotein levels .
Properties
Molecular Formula |
C28H24O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |
InChI Key |
JMKSVONWZFVEAI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Synonyms |
riccardin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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